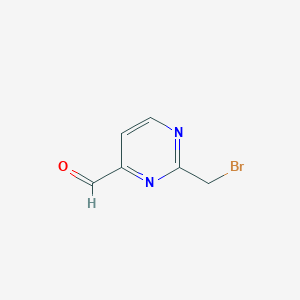
2-(Bromomethyl)pyrimidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)pyrimidine-4-carbaldehyde is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromomethyl group at the 2-position and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)pyrimidine-4-carbaldehyde typically involves the bromination of a suitable pyrimidine precursor. One common method is the bromination of 2-methylpyrimidine-4-carbaldehyde using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: 2-(Bromomethyl)pyrimidine-4-carboxylic acid.
Reduction: 2-(Bromomethyl)pyrimidine-4-methanol.
Scientific Research Applications
2-(Bromomethyl)pyrimidine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential antiviral and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)pyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the aldehyde group can participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)pyrimidine-4-carbaldehyde
- 2-(Iodomethyl)pyrimidine-4-carbaldehyde
- 2-(Hydroxymethyl)pyrimidine-4-carbaldehyde
Uniqueness
2-(Bromomethyl)pyrimidine-4-carbaldehyde is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or iodomethyl groups
Properties
Molecular Formula |
C6H5BrN2O |
|---|---|
Molecular Weight |
201.02 g/mol |
IUPAC Name |
2-(bromomethyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-3-6-8-2-1-5(4-10)9-6/h1-2,4H,3H2 |
InChI Key |
SOLKKZOLUKDEHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















